N-tert-Butoxycarbonyl Anabasine D-Glucose-2,3,4,6-tetraacetate Bromide
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Overview
Description
N-tert-Butoxycarbonyl Anabasine D-Glucose-2,3,4,6-tetraacetate Bromide: is a complex organic compound that combines the structural features of anabasine, a naturally occurring alkaloid, with a protected glucose moiety. This compound is often used in biochemical research and synthetic chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl Anabasine D-Glucose-2,3,4,6-tetraacetate Bromide typically involves multiple steps:
Protection of Anabasine: Anabasine is first protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions at the nitrogen sites.
Glycosylation: The protected anabasine is then glycosylated with D-glucose-2,3,4,6-tetraacetate under acidic conditions to form the glycosidic bond.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl Anabasine D-Glucose-2,3,4,6-tetraacetate Bromide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the Boc protecting groups, revealing the active anabasine moiety.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
N-tert-Butoxycarbonyl Anabasine D-Glucose-2,3,4,6-tetraacetate Bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl Anabasine D-Glucose-2,3,4,6-tetraacetate Bromide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl Anabasine: Lacks the glucose moiety, making it less hydrophilic.
D-Glucose-2,3,4,6-tetraacetate: Does not contain the anabasine structure, limiting its biological activity.
Anabasine: The parent compound, which is more reactive but less stable.
Uniqueness
N-tert-Butoxycarbonyl Anabasine D-Glucose-2,3,4,6-tetraacetate Bromide is unique due to its combined structural features, which confer both stability and reactivity, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C29H41BrN2O11 |
---|---|
Molecular Weight |
673.5 g/mol |
IUPAC Name |
tert-butyl 2-[1-[(3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]pyridin-1-ium-3-yl]piperidine-1-carboxylate;bromide |
InChI |
InChI=1S/C29H41N2O11.BrH/c1-17(32)37-16-23-24(38-18(2)33)25(39-19(3)34)26(40-20(4)35)27(41-23)30-13-10-11-21(15-30)22-12-8-9-14-31(22)28(36)42-29(5,6)7;/h10-11,13,15,22-27H,8-9,12,14,16H2,1-7H3;1H/q+1;/p-1/t22?,23-,24-,25+,26-,27?;/m1./s1 |
InChI Key |
HFCNMSATWGOWHM-LQLADCSOSA-M |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)[N+]2=CC=CC(=C2)C3CCCCN3C(=O)OC(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C.[Br-] |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)[N+]2=CC=CC(=C2)C3CCCCN3C(=O)OC(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C.[Br-] |
Origin of Product |
United States |
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